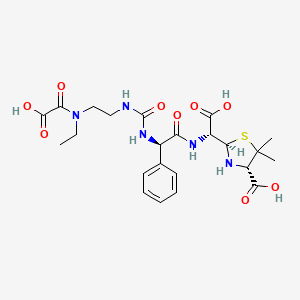
Piperacilloic acid pyruvic urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperacilloic acid pyruvic urea is a compound related to piperacillin, a broad-spectrum semi-synthetic antibiotic derived from penicillin. It is often encountered as an impurity in piperacillin formulations. The molecular formula of this compound is C23H31N5O9S, and it has a molecular weight of 553.58 g/mol. This compound is typically a white to off-white solid and is soluble in DMSO and methanol.
准备方法
The synthesis of piperacilloic acid pyruvic urea involves several steps, starting from piperacillin. The synthetic route typically includes the following steps:
化学反应分析
Piperacilloic acid pyruvic urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or bleach.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, bleach.
Reducing Agents: NaBH4.
Substitution Reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Piperacilloic acid pyruvic urea has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of piperacillin impurities.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, piperacillin.
Medicine: Investigated for its role as an impurity in piperacillin formulations and its potential impact on the efficacy and safety of the antibiotic.
Industry: Utilized in the pharmaceutical industry for quality control and assurance of piperacillin products.
作用机制
The mechanism of action of piperacilloic acid pyruvic urea is not well-defined, but it is likely related to its structural similarity to piperacillin. Piperacillin works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound may exert similar effects, although its potency and efficacy are likely lower due to its status as an impurity .
相似化合物的比较
Piperacilloic acid pyruvic urea can be compared with other similar compounds, such as:
Piperacillin: The parent compound, a broad-spectrum antibiotic.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Penicillin: The original antibiotic from which piperacillin is derived.
The uniqueness of this compound lies in its specific structure and its role as an impurity in piperacillin formulations. It provides insights into the stability and purity of piperacillin products and serves as a reference standard in analytical studies.
属性
分子式 |
C23H31N5O9S |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H31N5O9S/c1-4-28(18(30)21(35)36)11-10-24-22(37)26-13(12-8-6-5-7-9-12)16(29)25-14(19(31)32)17-27-15(20(33)34)23(2,3)38-17/h5-9,13-15,17,27H,4,10-11H2,1-3H3,(H,25,29)(H,31,32)(H,33,34)(H,35,36)(H2,24,26,37)/t13-,14+,15+,17-/m1/s1 |
InChI 键 |
OWNDDEZTJRDSDT-WBTNSWJXSA-N |
手性 SMILES |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@@H]([C@@H]2N[C@H](C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
规范 SMILES |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2NC(C(S2)(C)C)C(=O)O)C(=O)O)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


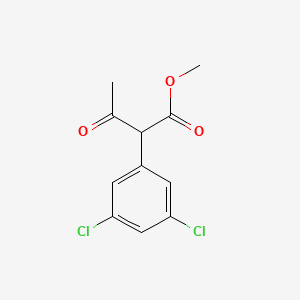

![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
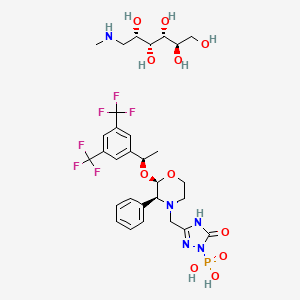

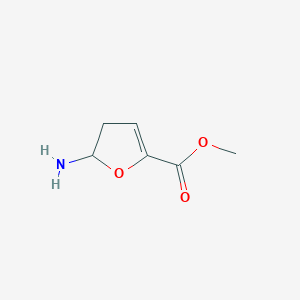
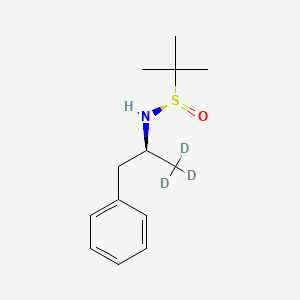
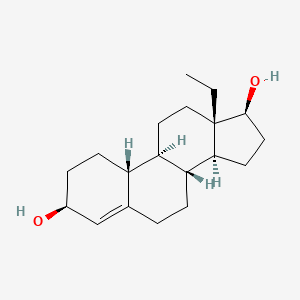

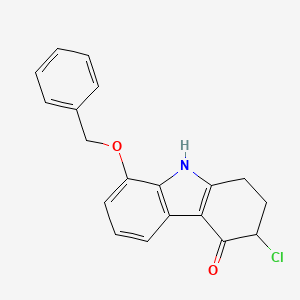
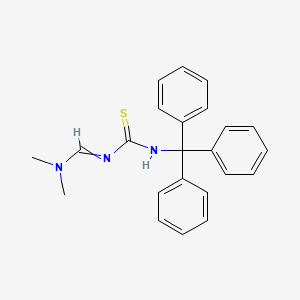
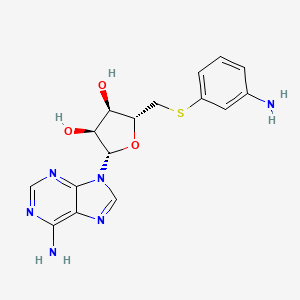
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
